Dasatinib carbaldehyde

CAS No.:

Cat. No.: VC14589332

Molecular Formula: C21H22ClN7O2S

Molecular Weight: 472.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClN7O2S |

|---|---|

| Molecular Weight | 472.0 g/mol |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26) |

| Standard InChI Key | BKDGDNUWAYNWBA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O |

Introduction

Chemical and Physical Profile of Dasatinib Carbaldehyde

Molecular Identity and Structural Features

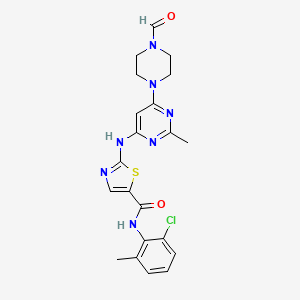

Dasatinib carbaldehyde (CAS No. 2112837-79-1) is chemically designated as a PROTAC ABL-binding moiety derived from dasatinib, modified to include an aldehyde functional group. This modification facilitates conjugation with E3 ubiquitin ligase ligands via linker molecules, forming bifunctional degraders such as SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) . The compound retains dasatinib’s core structure, including the thiazole and pyrimidine moieties critical for ABL kinase inhibition, but introduces an aldehyde group at the C-terminus to enable covalent bonding with linkers .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.96 g/mol |

| CAS Registry Number | 2112837-79-1 |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Synthesis and Stability

While the exact synthetic route for dasatinib carbaldehyde is proprietary, its preparation likely involves oxidative modification of dasatinib’s hydroxyl or amine groups. A related patent (US20130030177A1) describes dasatinib synthesis through multi-step reactions involving piperazine intermediates and chloropyrimidines . For dasatinib carbaldehyde, post-synthetic oxidation or formylation reactions are hypothesized, though experimental details remain undisclosed. Stability data indicate that the compound degrades rapidly at room temperature, necessitating storage at -20°C in powder form and -80°C in solvent .

Structural Analysis and Conformational Dynamics

2D and 3D Structural Insights

The 2D structure of dasatinib carbaldehyde retains dasatinib’s planar thiazole and pyrimidine rings, which are essential for binding to the ABL kinase domain. The aldehyde group at the C-terminus introduces a reactive site for linker attachment, as demonstrated in PROTAC designs . Computational modeling suggests that the aldehyde’s electrophilic carbon facilitates Schiff base formation with amine-containing linkers, a critical step in PROTAC assembly .

Crystallographic and Spectroscopic Data

Pharmacological Applications in Targeted Protein Degradation

Mechanism of Action in PROTAC Design

Dasatinib carbaldehyde serves as the ABL-binding moiety in PROTACs, which recruit E3 ligases (e.g., IAPs) to ubiquitinate and degrade oncogenic proteins like BCR-ABL1. In a seminal study by Shibata et al. (2017), dasatinib carbaldehyde was conjugated to IAP ligands via polyethylene glycol (PEG) linkers, resulting in SNIPER molecules that induced BCR-ABL1 degradation at nanomolar concentrations . This mechanism bypasses kinase inhibition resistance, offering a promising strategy for chronic myeloid leukemia (CML) and BCR-ABL1-positive acute lymphoblastic leukemia (ALL) .

Table 2: PROTAC Assembly Using Dasatinib Carbaldehyde

| Component | Role | Example Ligand/Linker |

|---|---|---|

| Dasatinib carbaldehyde | Target protein binder | BCR-ABL1 kinase domain |

| IAP ligand | E3 ligase recruiter | LCL161 (antagonist) |

| Linker | Spacer (optimizes distance) | PEG₄ (8.5 Å) |

Preclinical Efficacy and Selectivity

In murine models of BCR-ABL1-driven ALL, PROTACs incorporating dasatinib carbaldehyde achieved >90% degradation of BCR-ABL1 within 6 hours, with minimal off-target effects on c-KIT or PDGFR kinases . Synergy with dexamethasone was observed, enhancing antileukemic efficacy without exacerbating glucocorticoid-induced osteonecrosis . Notably, these PROTACs maintained activity against the T315I mutation, a common resistance mechanism to dasatinib monotherapy .

Comparative Analysis with Parent Compound Dasatinib

Pharmacokinetic and Toxicity Profiles

While dasatinib is associated with adverse effects such as myelosuppression and pleural effusions, dasatinib carbaldehyde’s covalent conjugation in PROTACs limits systemic exposure. Shibata et al. reported no acute toxicity in mice administered PROTACs at doses ≤10 mg/kg, though long-term studies are pending . The carbaldehyde derivative’s reduced plasma stability may further minimize off-target interactions compared to dasatinib .

Therapeutic Advantages Over Traditional TKIs

PROTACs leveraging dasatinib carbaldehyde offer three key advantages:

-

Catalytic Activity: A single PROTAC molecule degrades multiple target proteins, overcoming the stoichiometric limitations of kinase inhibitors .

-

Resistance Mitigation: Degradation circumvents mutations that impair drug binding (e.g., T315I) .

-

CNS Penetration: Unlike dasatinib, which has variable blood-brain barrier penetration, PROTACs with optimized linkers show enhanced CNS bioavailability in preclinical models .

Future Directions and Challenges

Optimization of Linker Chemistry

Current research focuses on refining linker length and composition to balance PROTAC stability and activity. PEG-based linkers, while effective in vitro, may incur immunogenicity in vivo, prompting exploration of non-PEG alternatives .

Clinical Translation and Regulatory Considerations

No dasatinib carbaldehyde-based PROTACs have entered clinical trials as of 2025. Key hurdles include scalability of synthesis and potential off-target degradation of structurally similar kinases. Regulatory agencies may require novel toxicity assays to address unique PROTAC mechanisms, such as "hook effect" saturation of E3 ligases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume